molecular formula C16H23BClNO4 B2417710 tert-Butyl 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate CAS No. 1839059-86-7

tert-Butyl 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate

Cat. No.: B2417710
CAS No.: 1839059-86-7
M. Wt: 339.62
InChI Key: CMWOCEFRPBMXRD-UHFFFAOYSA-N
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Description

tert-Butyl 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate is a boronic ester derivative commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by its molecular formula C16H23BClNO4 and a molecular weight of 339.63 g/mol . It is known for its stability and reactivity, making it a valuable reagent in various chemical transformations.

Scientific Research Applications

tert-Butyl 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate has a wide range of applications in scientific research:

Future Directions

The development of more efficient and versatile methods for the synthesis and deboronation of pinacol boronic esters, including 3-t-Butoxycarbonyl-2-chloropyridine-5-boronic acid pinacol ester, is a promising area of research. These compounds are valuable building blocks in organic synthesis, and their potential applications are vast .

Mechanism of Action

Target of Action

It’s known that boronic acids and their derivatives are often used in the suzuki-miyaura cross-coupling reactions . This suggests that the compound might interact with palladium catalysts and other organic groups in these reactions.

Mode of Action

The compound, also known as “tert-Butyl 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate”, likely participates in the Suzuki–Miyaura (SM) coupling reaction . In this process, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The suzuki-miyaura coupling reaction, in which this compound likely participates, is a key process in the synthesis of various biologically active compounds . Therefore, it can be inferred that the compound might indirectly influence the biochemical pathways associated with these active compounds.

Pharmacokinetics

It’s known that the kinetics of boronic pinacol esters, a class of compounds to which this compound belongs, are influenced by the substituents in the aromatic ring and the ph of the environment . These factors can significantly impact the rate of reaction and, consequently, the bioavailability of the compound .

Result of Action

Given its potential role in the suzuki-miyaura coupling reaction, it can be inferred that the compound might contribute to the formation of new carbon-carbon bonds, thereby enabling the synthesis of various biologically active compounds .

Action Environment

The action, efficacy, and stability of “3-t-Butoxycarbonyl-2-chloropyridine-5-boronic acid pinacol ester” are influenced by environmental factors such as pH. For instance, the rate of reaction of boronic pinacol esters is considerably accelerated at physiological pH . Therefore, the compound’s action might be more efficient in environments with a pH close to physiological conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate typically involves the borylation of 2-chloro-5-bromopyridine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to optimize yield and reduce production time. The reaction conditions are carefully controlled to maintain the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, tert-Butyl 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate offers unique reactivity due to the presence of both a boronic ester and a chloro substituent on the pyridine ring. This dual functionality allows for versatile applications in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

tert-butyl 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BClNO4/c1-14(2,3)21-13(20)11-8-10(9-19-12(11)18)17-22-15(4,5)16(6,7)23-17/h8-9H,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMWOCEFRPBMXRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)Cl)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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